molecular formula C17H13ClFN3O2 B2465615 N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1115933-32-8

N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2465615
CAS No.: 1115933-32-8
M. Wt: 345.76
InChI Key: XDHVATVXEHHUQJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a quinazoline ring, a chloro-fluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable chloro-fluorobenzene derivative reacts with a nucleophile.

    Coupling with Acetamide: The final step involves coupling the quinazoline derivative with an acetamide group, often using reagents like acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides or carboxylic acid derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-(4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-(4-chloro-2-fluorophenyl)-2-[(quinazolin-4-yl)oxy]acetamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the quinazoline core and acetamide group may result in distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-7-6-11(18)8-13(15)19/h2-8H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHVATVXEHHUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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